2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-cyclohexylacetamide
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Overview
Description
2-(2-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-CYCLOHEXYLACETAMIDE is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a cyclohexylacetamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-CYCLOHEXYLACETAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chlorophenyl isocyanate.
Formation of the Carbamoyl Group: The carbamoyl group is formed by reacting the intermediate with an appropriate amine.
Cyclohexylacetamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the carbamoyl group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amines derived from the reduction of the carbamoyl group.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
2-(2-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-CYCLOHEXYLACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antibacterial, and antifungal agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its activity.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-CYCLOHEXYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and chlorophenyl group are crucial for binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{[(3-METHYLPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-CYCLOHEXYLACETAMIDE
- 2-(2-{[(3-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-CYCLOHEXYLACETAMIDE
Uniqueness
The presence of the 3-chlorophenyl group in 2-(2-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-CYCLOHEXYLACETAMIDE distinguishes it from similar compounds
Properties
Molecular Formula |
C18H21ClN4O2S |
---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C18H21ClN4O2S/c19-12-5-4-8-14(9-12)21-17(25)23-18-22-15(11-26-18)10-16(24)20-13-6-2-1-3-7-13/h4-5,8-9,11,13H,1-3,6-7,10H2,(H,20,24)(H2,21,22,23,25) |
InChI Key |
XRKCOWIMLSKJNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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